2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide 2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 903295-79-4
VCID: VC6693727
InChI: InChI=1S/C19H17ClN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Cl
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.81

2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide

CAS No.: 903295-79-4

Cat. No.: VC6693727

Molecular Formula: C19H17ClN2O2

Molecular Weight: 340.81

* For research use only. Not for human or veterinary use.

2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide - 903295-79-4

Specification

CAS No. 903295-79-4
Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
IUPAC Name 2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Standard InChI InChI=1S/C19H17ClN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
Standard InChI Key TUWBULTYTICJKZ-UHFFFAOYSA-N
SMILES CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Cl

Introduction

Molecular Architecture and Structural Features

Core Framework and Substituents

The compound’s IUPAC name, 2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl)benzamide, delineates its intricate structure. The azatricyclo[6.3.1.0^{4,12}]dodeca-triene system forms a bridged bicyclic backbone fused with a lactam ring (2-oxo-1-azatricyclo), while the 2-chlorobenzamide group is appended via a sulfonamide linkage. Key features include:

  • Chloro substituent at the benzamide’s ortho position, enhancing electrophilicity.

  • Methyl group at the 3-position of the azatricyclo system, influencing steric interactions.

  • Lactam ring (2-oxo group), a common pharmacophore in bioactive molecules.

The SMILES string CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Cl confirms these substituents and connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₇ClN₂O₂
Molecular Weight340.81 g/mol
IUPAC Name2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl)benzamide
InChI KeyTUWBULTYTICJKZ-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s assembly likely involves:

  • Construction of the azatricyclo core via intramolecular cyclization of a precursor amine or lactam.

  • Sulfonamide coupling between the azatricyclo amine and 2-chlorobenzoyl chloride.

  • Purification via chromatography or crystallization.

Analogous tricyclic systems, such as CID 16823268, employ similar cyclization strategies, suggesting shared synthetic logic .

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) are unpublished, computational tools predict:

  • ¹H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and lactam carbonyl (δ 170–175 ppm).

  • MS: Molecular ion peak at m/z 340.81 (M⁺).

Physicochemical and Computational Properties

Solubility and Stability

Solubility data are unavailable, but the compound’s logP (calculated ~3.1) suggests moderate lipophilicity, aligning with tricyclic analogs . Stability under physiological conditions remains uncharacterized, though the lactam ring may confer susceptibility to hydrolysis.

Table 2: Computed Physicochemical Parameters

ParameterValueMethod/Source
XLogP3~3.1Estimated via analogs
Hydrogen Bond Donors2Structure-based
Hydrogen Bond Acceptors4Structure-based
Rotatable Bonds3SMILES analysis

Future Directions and Challenges

Synthetic Optimization

Improving yield and scalability requires exploring alternative cyclization catalysts (e.g., palladium-mediated) and greener solvents.

Biological Evaluation

Priority areas include:

  • Anticancer Activity: Testing against NCI-60 cell lines.

  • Antimicrobial Screening: Given the chloro-benzamide motif’s historical efficacy .

  • Neuropharmacology: Given structural similarity to benzazepine derivatives .

Computational Modeling

Molecular dynamics simulations could elucidate binding modes, while QSAR studies may guide derivative design.

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